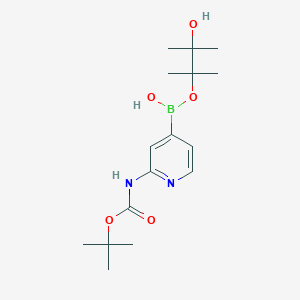![molecular formula C28H37N3O3 B13833014 4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bilastine-d6 is a deuterated form of bilastine, a second-generation H1-antihistamine. Bilastine is primarily used for the symptomatic treatment of allergic rhinitis and chronic urticaria. The deuterated form, Bilastine-d6, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of bilastine due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bilastine-d6 involves the incorporation of deuterium atoms into the bilastine molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the bilastine molecule are replaced with deuterium. This can be achieved using deuterated reagents and solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of Bilastine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated starting materials and catalysts to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bilastine-d6 undergoes various chemical reactions, including:
Oxidation: Bilastine-d6 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Bilastine-d6 into its reduced forms.
Substitution: Bilastine-d6 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bilastine oxides, while reduction can produce reduced bilastine derivatives.
Applications De Recherche Scientifique
Bilastine-d6 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of bilastine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Evaluating potential drug-drug interactions.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Mécanisme D'action
Bilastine-d6, like bilastine, acts as a selective histamine H1 receptor antagonist. During an allergic response, mast cells release histamine, which binds to H1 receptors and causes symptoms such as itching, swelling, and redness. Bilastine-d6 binds to these receptors, preventing histamine from exerting its effects and thereby reducing allergic symptoms .
Comparaison Avec Des Composés Similaires
Bilastine-d6 is compared with other second-generation H1-antihistamines such as cetirizine, fexofenadine, and desloratadine. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, efficacy, and safety. Bilastine-d6 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies and analytical applications .
Similar Compounds
- Cetirizine
- Fexofenadine
- Desloratadine
Propriétés
Formule moléculaire |
C28H37N3O3 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)/i2D3,3D3 |
Clé InChI |
ACCMWZWAEFYUGZ-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOCC)(C(=O)O)C([2H])([2H])[2H] |
SMILES canonique |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)





![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
